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Introduction

The OX40 (CD134, TNFRSF4) and OX40 Ligand (OX40L, CD252, TNFSF4) axis is a critical
co-stimulatory pathway that governs the activation, proliferation, and survival of T cells.[1][2][3]
As members of the tumor necrosis factor receptor (TNFR) and TNF superfamily, respectively,
their interaction provides a crucial second signal to T cells, following the initial antigen
recognition via the T-cell receptor (TCR).[1][4] This pathway is integral to the development of
robust adaptive immune responses and the formation of immunological memory.[4][5] However,
dysregulation of the OX40/0X40L axis has been implicated in the pathogenesis of numerous
autoimmune and inflammatory conditions, including a range of debilitating skin disorders.[6][7]

[8]

This technical guide provides an in-depth exploration of the role of OX40 in autoimmune skin
diseases, with a focus on atopic dermatitis, psoriasis, and systemic lupus erythematosus. It is
intended for researchers, scientists, and drug development professionals seeking a
comprehensive understanding of the underlying molecular mechanisms, experimental
methodologies for investigation, and the therapeutic potential of targeting this pathway.

The OX40/0X40L Axis and T-Cell Activation

OX40 is transiently expressed on activated CD4+ and CD8+ T cells following TCR
engagement, with its expression peaking 2-3 days after the initial stimulation.[1][4] Its ligand,
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OX40L, is primarily found on activated antigen-presenting cells (APCs), such as dendritic cells,
B cells, and macrophages, as well as other cell types including mast cells, endothelial cells,
and keratinocytes under inflammatory conditions.[4][9][10]

The binding of OX40L to OX40 on the surface of a T cell initiates a signaling cascade that is
independent of phosphorylation and involves the recruitment of TNF receptor-associated
factors (TRAFs), particularly TRAF2 and TRAF5.[1][11] This leads to the activation of
downstream pathways, including the canonical and non-canonical NF-kB pathways, as well as
the PI3K/Akt pathway.[1][2][3]

The key outcomes of OX40 signaling in T cells include:

e Enhanced Proliferation and Survival: OX40 signaling promotes T-cell clonal expansion and
long-term survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][11]

¢ Increased Cytokine Production: It augments the production of a wide range of cytokines by T
helper (Th) cell subsets, including Thl, Th2, Th17, and Th22, which are all implicated in the
pathology of various autoimmune skin diseases.[1][8][12]

e Generation of Memory T Cells: The OX40/0OX40L interaction is crucial for the development
and maintenance of long-lived memory T-cell populations, which contribute to the chronic
and relapsing nature of autoimmune disorders.[2][3][5]

« Inhibition of Regulatory T-Cell (Treg) Function: OX40 signaling can suppress the
differentiation and suppressive activity of Tregs, further promoting an inflammatory
environment.[3][7]

Below is a diagram illustrating the OX40 signaling pathway.
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Caption: OX40 Signaling Pathway in T Cells.

Role of OX40 in Autoimmune Skin Disorders
Atopic Dermatitis (AD)

Atopic dermatitis is a chronic inflammatory skin disease characterized by a predominant Th2
immune response, particularly in the acute phase.[2][13] The OX40/0OX40L axis plays a pivotal
role in the pathogenesis of AD by amplifying and sustaining the T-cell-mediated inflammation

that drives the disease.[6][9]
Expression and Function in AD:

o Elevated OX40 Expression: Activated T cells in both the peripheral blood and skin lesions of
AD patients show significantly increased expression of OX40.[9][14] Specifically, skin-homing
CD4+ T cells in AD patients have higher levels of OX40 compared to healthy controls.[9][14]
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e OXA40L Expression in the Skin: OX40L is expressed on various cells within the skin of AD
patients, including APCs like Langerhans cells and dendritic cells, as well as mast cells and
keratinocytes.[6][9] This co-localization of OX40+ T cells and OX40L+ cells in the dermis
facilitates a sustained inflammatory response.[5][14]

e Driving Th2 Inflammation: In the acute phase of AD, the OX40-OX40L interaction is crucial
for the differentiation and proliferation of Th2 cells, leading to the production of key cytokines
such as IL-4, IL-13, and IL-31.[2][12] These cytokines contribute to skin barrier dysfunction,
pruritus, and further inflammation.[6]

e Transition to Chronic AD: In chronic AD, sustained OX40 signaling supports the proliferation
of other T-cell subsets, including Thl, Th17, and Th22, which contribute to the complex
inflammatory milieu and lichenification seen in long-standing disease.[2][15]

Quantitative Data on OX40/0OX40L in Atopic Dermatitis

Finding in AD .
Parameter . Comparison Group Reference
Patients
) Increased on Activated CD4+ T
OX40 Expression on i i ) i i
) ) activated skin-homing cells without skin- [9]
Circulating T Cells ) )
CD4+ T cells homing antigen
Soluble OX40
(sOX40) Serum Decreased Healthy volunteers [14]
Levels
] ) ) Normal dermis and
OX40L+ Cells in Higher numbers in o
] ) psoriatic dermal [6]
Dermal Lesions later disease stages ]
lesions
Psoriasis

Psoriasis is a chronic autoimmune skin condition characterized by the hyperproliferation of
keratinocytes and a dense infiltration of immune cells, driven primarily by the Th1l and Th17
inflammatory axes. While the role of OX40 in psoriasis is less defined than in atopic dermatitis,
emerging evidence suggests its involvement in the perpetuation of the inflammatory response.

[7](8]
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Expression and Function in Psoriasis:

e OX40 Expression in Psoriatic Lesions: OX40-expressing T cells are found in psoriatic
plaques, indicating a potential role for this co-stimulatory molecule in the local inflammatory
process.[16]

e Contribution to Th17 and Thl Responses: OX40 signaling can augment the production of IL-
17 by Th17 cells and IFN-y by Th1 cells, both of which are key cytokines in the pathogenesis
of psoriasis.[1][8]

o Therapeutic Target: The presence of OX40 on pathogenic T cells in psoriasis makes it a
potential therapeutic target for this disease.[7]

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a systemic autoimmune disease that can affect multiple
organs, including the skin. Cutaneous manifestations are common in SLE and are associated
with an influx of inflammatory cells. The OX40/OX40L axis has been implicated in the
pathogenesis of SLE, including its cutaneous manifestations.[17][18][19]

Expression and Function in SLE:

¢ Increased OX40 Expression on T Cells: The percentage of CD4+ T cells expressing OX40 is
significantly higher in SLE patients compared to healthy controls, and this expression
correlates with disease activity.[18][19]

e OX40L Expression in Inflamed Tissues: OX40L is expressed by myeloid APCs in the
inflamed skin and kidneys of SLE patients.[17] The frequency of circulating OX40L-
expressing myeloid APCs positively correlates with disease activity.[17]

e Role in T Follicular Helper (Tfh) Cell Response: The OX40/0OX40L axis contributes to the
aberrant Tth cell response in SLE, which is crucial for the production of autoantibodies.[17]

o Marker for Lupus Nephritis: Increased expression of OX40 on CD4+ T cells and elevated
serum levels of OX40L are associated with lupus nephritis, a serious complication of SLE.
[18]
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Quantitative Data on OX40/0OX40L in Systemic Lupus Erythematosus

Finding in SLE .
Parameter . Comparison Group Reference
Patients
OX40 Expression on o )
Significantly higher Healthy controls [18][19]
CDA4+ T-lymphocytes
Serum OX40L Levels Significantly higher Healthy controls [18]

OXA40L Expression on  Significantly increased
Blood Myeloid APCs in active SLE

Healthy subjects and (171
inactive SLE patients

Therapeutic Targeting of OX40

The central role of the OX40/0OX40L pathway in driving T-cell-mediated inflammation makes it
an attractive therapeutic target for autoimmune skin disorders.[7][20] Several investigational
drugs, primarily monoclonal antibodies, are in clinical development to block this interaction.[21]

[22]

Strategies for Targeting the OX40/0OX40L Axis:

e Anti-OX40 Antibodies: These antibodies bind to the OX40 receptor on activated T cells,
preventing its interaction with OX40L.[21][22]

e Anti-OX40L Antibodies: These antibodies bind to OX40L on APCs and other cells, blocking
its ability to engage with the OX40 receptor.[6][21]

By inhibiting the OX40/0X40L pathway, these therapies aim to:

» Reduce the proliferation and survival of pathogenic effector T cells.[6]

o Decrease the production of pro-inflammatory cytokines.[20]

o Potentially deplete memory T cells that contribute to disease chronicity.[23]

Investigational Therapies in Clinical Trials
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A number of OX40 and OX40L inhibitors are currently being evaluated in clinical trials for atopic

dermatitis and other inflammatory diseases.[24][25][26]

Therapeutic

Mechanism of

Stage of

Target . Development Reference
Agent Action
(for AD)
o Monoclonal
Rocatinlimab )
antibody that
(AMG OX40 Phase 3 [21][25][27]
blocks OX40
451/KHK4083) _ _
signaling
Humanized
Telazorlimab monoclonal
0OX40 _ _ Phase 2 [20][21][24]
(GBR 830) antibody against
0OX40
Monoclonal
Amlitelimab )
OX40L antibody that Phase 3 [21][27]
(KY1005) .
binds to OX40L
0OX40 receptor
IMG-007 OX40R Phase 1b/2a

antibody

Early-phase clinical studies of these agents in moderate-to-severe atopic dermatitis have

shown promising results, with significant improvements in disease severity scores and a

favorable safety profile.[21][23]

Experimental Protocols

Investigating the role of the OX40/OX40L axis in autoimmune skin disorders involves a variety

of immunological and molecular biology techniques. Below are detailed methodologies for key

experiments.

1. Immunohistochemistry (IHC) for Detection of OX40 and OX40L in Skin Biopsies

o Objective: To visualize the expression and localization of OX40 and OX40L proteins in skin

tissue sections.
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o Methodology:

o Sample Preparation: Obtain skin punch biopsies from lesional and non-lesional skin of
patients and from healthy controls. Fix the tissue in 10% neutral buffered formalin and
embed in paraffin.

o Sectioning: Cut 4-5 um thick sections and mount them on positively charged glass slides.

o Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate
through a graded series of ethanol to distilled water.

o Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or
Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

o Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-
specific antibody binding with a protein block solution (e.g., serum from the secondary
antibody host species).

o Primary Antibody Incubation: Incubate the sections with a primary antibody specific for
human OX40 or OX40L at a predetermined optimal dilution overnight at 4°C.

o Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated
secondary antibody. Visualize the antigen-antibody complex using a chromogen such as
3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

o Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

o Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and
xylene, and mount with a permanent mounting medium.

o Analysis: Examine the slides under a microscope to assess the staining intensity and the
percentage of positive cells in the epidermis and dermis.

2. Flow Cytometry for Quantification of OX40-Expressing T Cells in Peripheral Blood

¢ Objective: To quantify the frequency of OX40-expressing T-cell subsets in peripheral blood
mononuclear cells (PBMCs).
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o Methodology:

o PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient
centrifugation.

o Cell Surface Staining: Resuspend the PBMCs in a staining buffer (e.g., PBS with 2% fetal
bovine serum). Add a cocktail of fluorescently-labeled monoclonal antibodies against cell
surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and an antibody against
0OX40.

o Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
o Washing: Wash the cells to remove unbound antibodies.

o Data Acquisition: Acquire the data on a flow cytometer, collecting events for a sufficient
number of cells.

o Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte
population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets.
Determine the percentage of OX40+ cells within each T-cell population.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Measurement of Soluble OX40/0X40L

e Objective: To measure the concentration of soluble forms of OX40 (sOX40) and OX40L
(sOX40L) in serum or plasma.

» Methodology:

o Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for
human sOX40 or sOX40L and incubate overnight at 4°C.

o Washing and Blocking: Wash the plate to remove unbound antibody and block non-
specific binding sites with a blocking buffer (e.g., BSAin PBS).

o Sample and Standard Incubation: Add patient serum/plasma samples and a serial dilution
of a known concentration of recombinant human sOX40 or sOX40L (for the standard
curve) to the wells. Incubate for 2 hours at room temperature.
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o Washing: Wash the plate to remove unbound proteins.

o Detection Antibody Incubation: Add a biotinylated detection antibody specific for sOX40 or
sOX40L to each well and incubate for 1-2 hours at room temperature.

o Washing: Wash the plate.

o Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate
for 30 minutes at room temperature.

o Washing: Wash the plate.

o Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells and incubate
until a color develops.

o Reaction Stopping and Reading: Stop the reaction with a stop solution (e.qg., sulfuric acid)
and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate
reader.

o Calculation: Calculate the concentration of sSOX40 or sOX40L in the samples by
interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow: Investigating OX40 in Skin
Biopsies
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Caption: Experimental Workflow for OX40 Investigation.

Logical Relationship: Role of OX40 in Atopic Dermatitis
Pathogenesis
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Caption: Logical Flow of OX40's Role in AD.

Conclusion
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The OX40/0X40L co-stimulatory pathway is a pivotal regulator of T-cell responses and plays a
significant role in the immunopathogenesis of a variety of autoimmune skin disorders. Its
involvement in promoting the proliferation, survival, and cytokine production of pathogenic T
cells, particularly in atopic dermatitis and systemic lupus erythematosus, has established it as a
high-priority target for therapeutic intervention. The development of monoclonal antibodies that
block the OX40/0X40L interaction has shown considerable promise in early clinical trials,
offering a novel and potentially disease-modifying approach for patients with moderate-to-
severe disease.

Further research is necessary to fully elucidate the nuanced role of OX40 in different skin
conditions and patient subsets, and to optimize the therapeutic strategies targeting this
pathway. The experimental protocols and conceptual frameworks presented in this guide
provide a foundation for continued investigation into this "OX-traordinary” molecule and its
potential to reshape the treatment landscape for autoimmune skin diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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